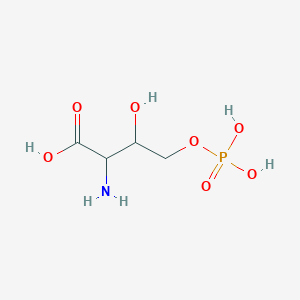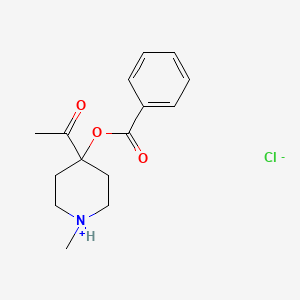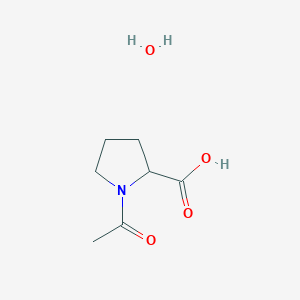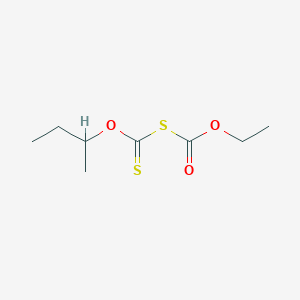
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(1-methylpropyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ethyl thiodicarbonate is an organic compound with the molecular formula C8H14O4S. It is known for its unique structure, which includes a tert-butyl group and an ethyl thiodicarbonate moiety. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl ethyl thiodicarbonate can be synthesized through several methods. One common method involves the reaction of tert-butyl alcohol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically takes place in an organic solvent like chloroform at room temperature. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, tert-Butyl ethyl thiodicarbonate is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ethyl thiodicarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl thiodicarbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiodicarbonates .
Scientific Research Applications
tert-Butyl ethyl thiodicarbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl ethyl thiodicarbonate involves the formation of reactive intermediates that can interact with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The ethyl thiodicarbonate moiety can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl methyl thiodicarbonate
- tert-Butyl isopropyl thiodicarbonate
- tert-Butyl phenyl thiodicarbonate
Uniqueness
tert-Butyl ethyl thiodicarbonate is unique due to its specific combination of tert-butyl and ethyl thiodicarbonate groups. This combination provides a balance of steric hindrance and reactivity, making it a versatile reagent in organic synthesis. Compared to similar compounds, it offers distinct reactivity patterns and selectivity in various chemical reactions .
Properties
CAS No. |
65573-05-9 |
|---|---|
Molecular Formula |
C8H14O3S2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
ethyl butan-2-yloxycarbothioylsulfanylformate |
InChI |
InChI=1S/C8H14O3S2/c1-4-6(3)11-8(12)13-7(9)10-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
CXOXIEFOOJUUFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=S)SC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


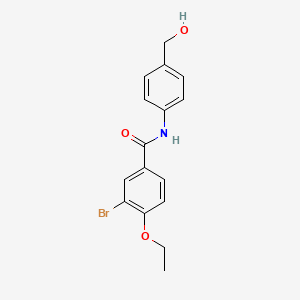


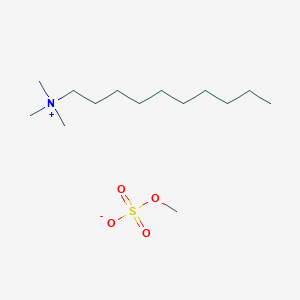
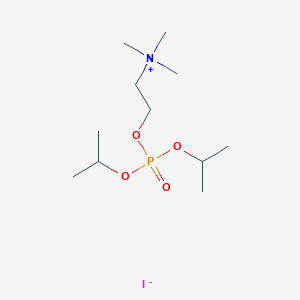
![1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone](/img/structure/B13786943.png)
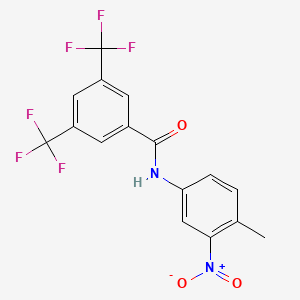

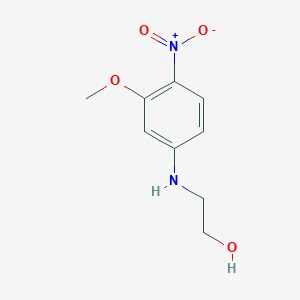
![Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]-](/img/structure/B13786952.png)
